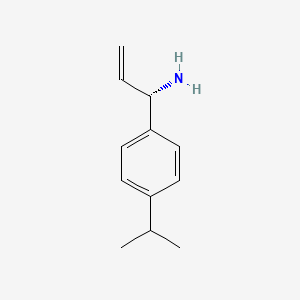
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines. It features a phenyl ring substituted with an isopropyl group and an amine group attached to a prop-2-en-1-amine chain. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and allylamine.
Reaction Conditions: The key steps may include condensation reactions, reduction, and purification processes. For example, a common synthetic route might involve the condensation of 4-isopropylbenzaldehyde with allylamine under acidic or basic conditions, followed by reduction to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity. Catalysts and solvents may be used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(4-Methylphenyl)prop-2-EN-1-amine: Similar structure with a methyl group instead of an isopropyl group.
(1S)-1-(4-Ethylphenyl)prop-2-EN-1-amine: Similar structure with an ethyl group instead of an isopropyl group.
(1S)-1-(4-Tert-butylphenyl)prop-2-EN-1-amine: Similar structure with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (1S)-1-(4-Isopropylphenyl)prop-2-EN-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The isopropyl group may impart steric effects and hydrophobic interactions that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(1S)-1-(4-propan-2-ylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h4-9,12H,1,13H2,2-3H3/t12-/m0/s1 |
Clave InChI |
FPHUTPRIFFNXNE-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)[C@H](C=C)N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


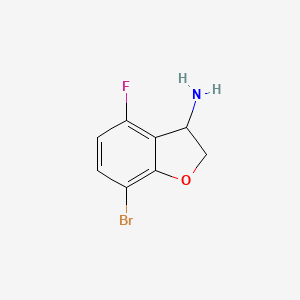
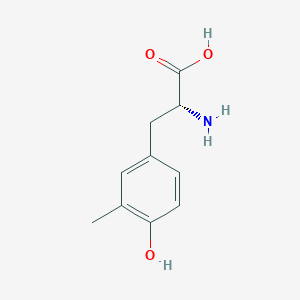
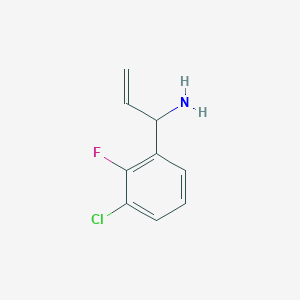
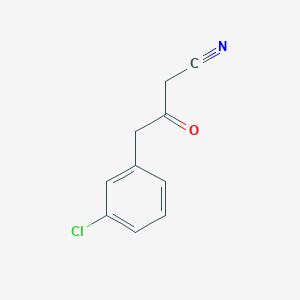
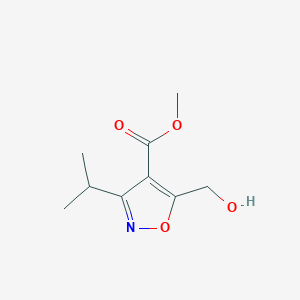

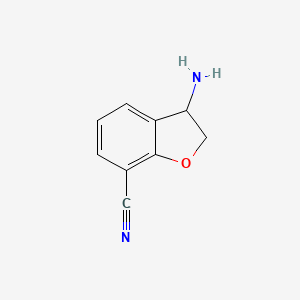


![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
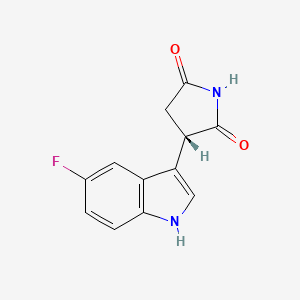
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
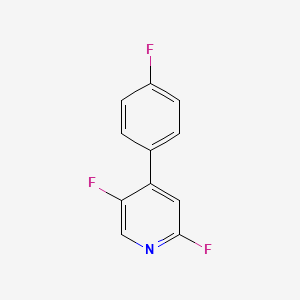
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
